molecular formula C12H16O3 B239995 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Cat. No. B239995
M. Wt: 208.25 g/mol
InChI Key: MUIPIPQBYMOXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione, also known as MMNQ, is a synthetic quinone derivative that has been used in scientific research for its potential therapeutic properties. MMNQ has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is not fully understood, but it is believed to act through the generation of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-microbial effects. This compound has been shown to inhibit the production of inflammatory cytokines in cells, as well as inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research on improving the solubility of this compound in aqueous solutions could expand its potential applications in lab experiments.

Synthesis Methods

5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of the synthesis can vary depending on the specific conditions used, but typically ranges from 50-70%.

Scientific Research Applications

5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound induces cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.

properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione

InChI

InChI=1S/C12H16O3/c1-12-7-6-9(13)11(15-2)8(12)4-3-5-10(12)14/h3-7H2,1-2H3

InChI Key

MUIPIPQBYMOXLT-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C(=C1CCCC2=O)OC

Canonical SMILES

CC12CCC(=O)C(=C1CCCC2=O)OC

Pictograms

Irritant

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.